1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-amine
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Overview
Description
1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-amine is an organic compound characterized by the presence of a bromine atom, a methyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-amine typically involves the following steps:
Bromination: The starting material, 4-methylbenzylamine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Azetidine Formation: The brominated intermediate is then reacted with azetidine under basic conditions to form the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
1-[(3-Bromo-4-methylphenyl)methyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
1-[(3-Bromo-4-methylphenyl)methyl]piperidine: Contains a piperidine ring, offering different chemical properties.
Uniqueness: 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its preparation, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[(3-bromo-4-methylphenyl)methyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-8-2-3-9(4-11(8)12)5-14-6-10(13)7-14/h2-4,10H,5-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHXUMUKGTYKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CC(C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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